![molecular formula C15H14BrNO5 B2699689 2-Methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 384798-69-0](/img/structure/B2699689.png)
2-Methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate, also known as BMBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Transformation
The compound 2-Methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate has potential applications in synthetic organic chemistry, particularly in the synthesis and transformation of heterocyclic compounds. Research on related benzofuran derivatives highlights their versatility in organic synthesis. For instance, studies on the cycloadditions of α,β-unsaturated-acyl cyanides with bromoethenes have led to the formation of various dihydro-2H-pyran carbonitriles, which undergo transformations to yield acetals and ethoxy-penta-dienoates, showcasing the potential of bromo and cyanomethoxy functionalities in complex molecule synthesis (Zhuo, Wyler, & Schenk, 1995).
Biological Activities
Derivatives of benzofuran, closely related to the compound , have been explored for their biological activities. For example, benzofuran derivatives have been synthesized and evaluated for their anti-HIV activities, demonstrating the potential of benzofuran cores in the development of antiviral agents (Mubarak et al., 2007). Additionally, compounds structurally similar to this compound have shown significant cytotoxic activities against human cancer cell lines, underscoring the potential of such molecules in anticancer research (Kossakowski et al., 2005).
Anticholinesterase Activity
Novel compounds based on the molecular skeletons of furobenzofuran have been investigated for their anticholinesterase action, demonstrating potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests that modifications of the benzofuran core, similar to the compound , could yield new therapeutics for diseases related to cholinesterase dysfunction, such as Alzheimer's disease (Luo et al., 2005).
properties
IUPAC Name |
2-methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5/c1-9-14(15(18)21-6-5-19-2)10-7-13(20-4-3-17)11(16)8-12(10)22-9/h7-8H,4-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSWMXATXIZPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC#N)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.